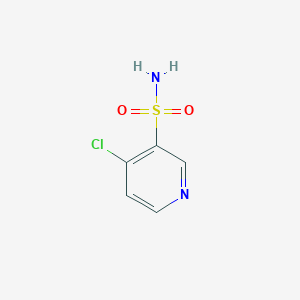

4-Chloropyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIINIBYHCODIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186904 | |

| Record name | 4-Chloro-3-pyridinesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33263-43-3 | |

| Record name | 4-Chloro-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-pyridinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033263433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-pyridinesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-pyridinesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-PYRIDINESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY6G99E6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-3-sulfonamide is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its primary applications. Notably, it serves as a key building block in the synthesis of the diuretic drug Torsemide and a class of potent carbonic anhydrase inhibitors. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 33263-43-3 | [2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Purity | >98% | [4] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 150-155 °C | [5] |

| Boiling Point | 380.4 ± 52.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Water Solubility | Soluble | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

Spectroscopic Data

Detailed experimental spectral data for this compound is not extensively available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonamide substituents. Protons ortho to the nitrogen will appear at the lowest field. The sulfonamide (SO₂NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine atom (C4) and the carbon atom attached to the sulfonamide group (C3) will have their chemical shifts significantly influenced by these electron-withdrawing groups. General chemical shift regions for pyridine carbons are well-established and can be used for tentative assignments.[6][7][8]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Sulfonamide) | 3300-3400 | Symmetric and asymmetric stretching vibrations of the NH₂ group. |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C=N, C=C (Aromatic) | 1400-1600 | Ring stretching vibrations of the pyridine ring. |

| S=O (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching vibrations of the sulfonyl group. |

| C-Cl | 700-850 | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 192 or 193, respectively.[12] The fragmentation pattern of sulfonamides is well-documented and typically involves the loss of SO₂ (64 Da).[13][14]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 192/193 | Molecular ion [M]⁺ or [M+H]⁺ |

| 128/129 | [M-SO₂]⁺ or [M+H-SO₂]⁺ |

| 112 | [M-SO₂NH₂]⁺ |

| 78 | Pyridine ring fragment |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following protocol is a compilation from various patented procedures.[15][16][17]

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

Aqueous ammonia (25% solution)

-

t-Butyl-methyl ether (MTBE) or other suitable organic solvent

-

Water

Procedure:

-

Suspend 4-chloropyridine-3-sulfonyl chloride in an organic solvent such as t-butyl-methyl ether in a reaction flask equipped with a stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add aqueous ammonia solution dropwise to the suspension while maintaining the temperature below 22°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

Monitor the completion of the reaction by observing the stabilization of the pH.

-

Adjust the pH of the suspension to approximately 8 with a few drops of aqueous ammonia to induce precipitation.

-

Filter the resulting solid using vacuum filtration.

-

Wash the collected solid with water to remove any residual salts.

-

Dry the product under vacuum at 40°C to obtain this compound.

Purification

The primary method for purifying this compound is through washing the crude product after filtration.[15] For higher purity, recrystallization can be employed.[18][19][20][21]

Recrystallization Protocol:

-

Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol-water).

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Intermediate for Torsemide Synthesis

Torsemide is a potent loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic disease. This compound is a key starting material in the multi-step synthesis of Torsemide.[16][22][23] The synthesis involves the substitution of the chlorine atom with m-toluidine, followed by reaction with isopropyl isocyanate.

Precursor for Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-known zinc-binding group, making sulfonamide-containing compounds effective inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).[24][25][26][27] this compound serves as a versatile scaffold for the synthesis of a variety of 4-substituted pyridine-3-sulfonamide derivatives that have been investigated as potent and selective inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer. The 4-chloro position is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate the inhibitory activity and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[5] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an invaluable intermediate for the synthesis of high-value pharmaceutical agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the field.

References

- 1. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 2. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]

- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 16. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 17. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 21. benchchem.com [benchchem.com]

- 22. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloropyridine-3-sulfonamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those utilizing this compound as a key building block.

Physicochemical Properties

This compound is a stable, off-white to light beige crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the diuretic drug Torsemide.[2] It is also a key precursor for a class of compounds that act as inhibitors of carbonic anhydrase.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 33263-43-3 | [3][5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [3][6] |

| Molecular Weight | 192.62 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 150-155 °C | [1][4][8] |

| >167 °C (decomposes) | [3] | |

| Boiling Point (Predicted) | 380.4 ± 52.0 °C | [4][8] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water. | [3] |

| Purity | >98% | [7][9] |

| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C under an inert atmosphere. | [7][8] |

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (Predicted) | Due to the lack of publicly available experimental data, a predicted ¹H NMR spectrum is provided. Chemical shifts are estimated based on computational models and may differ from experimental values. Key predicted signals include protons on the pyridine ring and the sulfonamide group. | N/A |

| ¹³C NMR (Predicted) | As with ¹H NMR, a predicted ¹³C NMR spectrum is provided in the absence of experimental data. Predicted signals correspond to the five carbon atoms of the pyridine ring. | N/A |

| Infrared (IR) Spectroscopy | FTIR spectra are available and show characteristic peaks for the functional groups present in the molecule. | |

| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak consistent with the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of 4-hydroxy-3-pyridinesulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination and subsequent amination. A detailed protocol is described in the patent literature for the synthesis of Torsemide, for which this compound is an intermediate.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound and its derivatives. The following conditions have been reported for the analysis of related 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, which can be adapted for the title compound.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Instrument | Shimadzu (Model LC-10AD) HPLC system or equivalent |

| Column | Gemini 4.6 × 250 mm; C6-phenyl; 5 µm; 110 Å |

| Mobile Phase A | Deionized water with 0.1% (v/v) trifluoroacetic acid |

| Mobile Phase B | 80% acetonitrile-water containing 0.08% (v/v) trifluoroacetic acid |

| Gradient | Linear gradient of 5–100% B over 60 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV spectrophotometer |

Biological Activity and Signaling Pathways

This compound is a precursor to compounds that exhibit significant biological activity, primarily as carbonic anhydrase inhibitors.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors, derived from this compound, act by targeting the active site of carbonic anhydrase enzymes. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

This guide provides a foundational understanding of this compound. For further in-depth research, it is recommended to consult the cited literature and perform experimental validation of the provided data.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]

- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. 33263-43-3|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: Synthesis, Properties, and Applications in Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-3-sulfonamide, with the IUPAC name This compound [1][2][3], is a pivotal chemical intermediate in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a scaffold for the synthesis of potent carbonic anhydrase inhibitors. Detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of relevant biochemical pathways and experimental workflows are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to light beige powder at room temperature.[4] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 33263-43-3 | [4][5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 192.62 g/mol | [4][5] |

| Melting Point | 150-155 °C | [4] |

| Boiling Point | 380.4 °C (Predicted) | [4] |

| Appearance | Off-white to light beige powder | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following is a representative experimental protocol adapted from the patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

Ammonium hydroxide solution (25%)

-

tert-Butyl methyl ether (MTBE)

-

Water

Procedure: [6]

-

Suspend 4-chloropyridine-3-sulfonyl chloride (1 equivalent) in MTBE at room temperature in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

-

Slowly add ammonium hydroxide solution (2.13 equivalents) dropwise to the suspension, maintaining the temperature around 22-25 °C.

-

After the addition is complete, stir the suspension for an additional hour at room temperature.

-

Adjust the pH of the suspension to approximately 8 with a few drops of ammonium hydroxide solution.

-

Filter the resulting solid and wash it with water.

-

Dry the collected solid under vacuum at 40 °C to yield this compound.

A general workflow for the synthesis is depicted in the following diagram:

Application in the Synthesis of Carbonic Anhydrase Inhibitors

This compound is a valuable building block for the synthesis of a diverse range of 4-substituted pyridine-3-sulfonamide derivatives that have shown significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[7][8] These enzymes are implicated in several physiological and pathological processes, making their inhibitors promising therapeutic agents.

General Synthetic Scheme for 4-Substituted Pyridine-3-sulfonamide Derivatives

A common strategy to synthesize these derivatives involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by a suitable nucleophile. A representative workflow is shown below:

Carbonic Anhydrase Inhibition

Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrases, particularly the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Mechanism of Action

The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The reversible hydration of carbon dioxide to bicarbonate and a proton is hindered, which has significant downstream effects, particularly in the context of cancer. Tumor-associated carbonic anhydrases, such as hCA IX and hCA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can counteract this effect.

The following diagram illustrates the role of carbonic anhydrase IX in tumor pH regulation and the inhibitory effect of sulfonamides.

Quantitative Inhibition Data

Numerous studies have reported the inhibition constants (Kᵢ) of 4-substituted pyridine-3-sulfonamide derivatives against various hCA isoforms. A selection of this data is presented in Table 2.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Derivative A | 169 - 5400 | 58.5 - 1238 | 19.5 - 652 | 16.8 - 768 | [7] |

| Derivative B | - | 271 | 137 | 91 | [1][8] |

| Derivative C | 58.8 | - | - | - | [9] |

| Derivative D | - | - | 19.5 - 48.6 | - | [7] |

Note: The ranges represent the inhibitory activities of a series of related compounds from the cited literature.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases is typically determined using a stopped-flow CO₂ hydrase assay.

Principle:

This assay measures the enzyme's ability to catalyze the hydration of CO₂. The accompanying change in pH is monitored using a colorimetric indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic rate at different concentrations of the inhibitor.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Buffer solution (e.g., TRIS)

-

pH indicator (e.g., Phenol Red)

-

CO₂-saturated water

-

Test compounds (inhibitors)

-

Stopped-flow spectrophotometer

Procedure: [10]

-

Prepare solutions of the hCA isoforms in the appropriate buffer.

-

Prepare serial dilutions of the test compounds.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and the inhibitor at a specific concentration) with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

-

Calculate the initial rates of the CA-catalyzed CO₂ hydration reaction.

-

Determine the inhibition constants (Kᵢ) by analyzing the reaction rates at various inhibitor concentrations using appropriate enzyme kinetic models.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile precursor for the synthesis of potent carbonic anhydrase inhibitors. Its derivatives have demonstrated significant and, in some cases, selective inhibition of various hCA isoforms, highlighting their therapeutic potential in oncology and other areas. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the design and development of novel sulfonamide-based drugs. The provided visualizations aim to clarify the synthetic pathways and the mechanism of action, thereby facilitating further research and innovation in this promising field.

References

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 2. This compound | 33263-43-3 [sigmaaldrich.com]

- 3. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]

- 6. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 7. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: A Key Building Block for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Chloropyridine-3-sulfonamide. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, most notably as a precursor for a class of potent carbonic anhydrase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a pyridine derivative characterized by a chlorine atom at the C4 position and a sulfonamide group at the C3 position. The presence of these functional groups makes it a versatile reagent for further chemical modifications.

The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4][5] |

| Molecular Weight | 192.62 g/mol | [1][2][3][4][5] |

| CAS Number | 33263-43-3 | [1][2][3][4][6] |

| IUPAC Name | This compound | [3][6] |

| Appearance | Pale Yellow to Yellow Solid | [2][4] |

| Melting Point | 150-155 °C[4] / >167 °C (decomposition)[2] | [2][4] |

| Boiling Point (Predicted) | 380.4 ± 52.0 °C | [4] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |

| pKa (Predicted) | 9.01 ± 0.60 | [4] |

| InChIKey | DGIINIBYHCODIH-UHFFFAOYSA-N | [3][5][6] |

| Canonical SMILES | C1=CN=CC(=C1Cl)S(=O)(=O)N | [3][5] |

Experimental Protocols

Synthesis of this compound from 4-Chloropyridine-3-sulfonyl chloride

This protocol is adapted from established patent literature, which details a high-yield synthesis suitable for laboratory and potential scale-up operations.[1] The process involves the ammonolysis of the corresponding sulfonyl chloride.

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

Concentrated aqueous ammonia (e.g., 25-30% solution)

-

Toluene

-

Water (deionized)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, suspend 4-Chloropyridine-3-sulfonyl chloride in an appropriate solvent like toluene.

-

Ammonolysis: Cool the suspension and slowly add concentrated aqueous ammonia solution dropwise while stirring vigorously. Maintain the temperature to control the exothermic reaction.

-

Reaction Monitoring: Continue stirring the mixture for several hours (e.g., 9-12 hours) at a controlled pH (approximately 9).[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the precipitated product is collected by suction filtration.

-

Washing: The collected solid is washed sequentially with water until the filtrate is free of chloride ions, followed by washing with a non-polar solvent like toluene to remove organic impurities.[1]

-

Drying: The final product, this compound, is dried under vacuum at room temperature or slightly elevated temperatures (e.g., 40°C) to yield a solid with high purity (typically >99% by HPLC).[1][2]

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

A primary application of this compound is its role as a key intermediate in the synthesis of novel carbonic anhydrase (CA) inhibitors.[7] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various heterocyclic or substituted amine moieties, leading to a diverse library of 4-substituted pyridine-3-sulfonamide derivatives.[6] The sulfonamide group is crucial for binding to the zinc ion within the active site of the carbonic anhydrase enzyme.

The logical relationship is depicted in the diagram below.

Caption: Use of this compound as a key intermediate.

References

- 1. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naarini Molbio Pharma [naarini.com]

Technical Guide: Physical Properties of 4-Chloro-3-pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-pyridinesulfonamide (CAS No: 33263-43-3) is a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. With the molecular formula C₅H₅ClN₂O₂S, this compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its unique structure, which incorporates a pyridine ring substituted with both a chloro and a sulfonamide group, makes it a versatile reactant for creating more complex derivatives. Notably, it is a key precursor in the synthesis of Torsemide, a potent diuretic used in the management of edema and hypertension, as well as in the development of carbonic anhydrase inhibitors for conditions like glaucoma and epilepsy. This guide provides an in-depth overview of its core physical properties, spectroscopic data, and the experimental methodologies used for their determination.

Physical and Chemical Properties

The physical and chemical characteristics of 4-Chloro-3-pyridinesulfonamide are essential for its handling, reaction optimization, and quality control in synthetic processes. The compound typically appears as an off-white, light cream, or pale yellow crystalline powder. It is stable under recommended storage conditions, which involve keeping it in a cool, dry, and well-ventilated place, often refrigerated under an inert atmosphere.

Quantitative Data Summary

The key quantitative physical properties of 4-Chloro-3-pyridinesulfonamide are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂S | |

| Molecular Weight | 192.62 g/mol | |

| Melting Point | 150 - 155 °C | |

| 155 - 157 °C | ||

| Boiling Point | 380.4 °C (Predicted) | |

| Density | 1.558 g/cm³ (Predicted) | |

| pKa | 9.01 (Predicted) | |

| Solubility | Water: Soluble | |

| DMSO: Slightly Soluble | ||

| Methanol: Slightly Soluble | ||

| Flash Point | 183.9 °C |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 4-Chloro-3-pyridinesulfonamide.

-

Mass Spectrometry (GC-MS): In gas chromatography-mass spectrometry, the compound shows a top peak at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular ion [M]⁺. Other significant fragments are observed at m/z 112 and 85.

-

Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr pellet or ATR technique, provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and vibrations associated with the substituted pyridine ring.

Experimental Protocols

The determination of the physical properties listed above relies on standardized laboratory techniques. The following sections detail the general methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-3-pyridinesulfonamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a longer glass tube.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) or a Thiele tube containing a high-boiling point oil. The apparatus must be equipped with a calibrated thermometer or digital sensor.

-

Measurement:

-

An initial rapid heating run may be performed to determine an approximate melting range.

-

For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the reported melting point.

Solubility Determination

Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, methanol, DMSO) are chosen for testing.

-

Procedure: A precisely weighed amount of 4-Chloro-3-pyridinesulfonamide (e.g., 25 mg) is placed in a small test tube.

-

A measured volume of the selected solvent (e.g., 0.75 mL) is added in small portions.

-

After each addition, the tube is vigorously agitated (e.g., by vortexing) for a set period.

-

The mixture is visually inspected for undissolved solid. The process is continued until the solid dissolves completely or the maximum volume of solvent is reached.

-

Solubility is expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent at a specific temperature.

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the acidity of the sulfonamide proton and is vital for predicting the compound's ionization state at different pH levels, which affects its solubility and biological activity.

Methodology:

-

Solution Preparation: A solution of 4-Chloro-3-pyridinesulfonamide is prepared at a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).

-

Titration: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from this curve; it corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized to its conjugate base.

Role in Pharmaceutical Synthesis

4-Chloro-3-pyridinesulfonamide is not typically involved in biological signaling pathways itself but is a cornerstone for synthesizing drugs that are. Its most prominent role is as a key intermediate in the multi-step synthesis of the diuretic drug Torsemide. The logical workflow below illustrates this critical synthetic relationship.

Technical Guide: Solubility and Synthetic Applications of 4-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-chloropyridine-3-sulfonamide in dimethyl sulfoxide (DMSO) and methanol. It also outlines a detailed experimental protocol for determining the solubility of this compound and illustrates its application in a key synthetic pathway.

Quantitative Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Given the importance of precise solubility data in experimental design and process development, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems and experimental conditions. The subsequent section provides a standardized protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the quantitative solubility of this compound in a given solvent (e.g., DMSO or methanol) at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Dilute the filtered sample solution with a known volume of the solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solute and the volume of the solvent used.

-

Application in Synthesis: Torsemide Synthesis Workflow

This compound is a key starting material in the synthesis of Torsemide, a diuretic medication. The following diagram illustrates a simplified workflow for this synthesis.

Caption: A simplified workflow for the synthesis of Torsemide from this compound.

References

An In-depth Technical Guide to the Spectral Data of 4-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-Chloropyridine-3-sulfonamide, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to carbonic anhydrase inhibitors.[1] This document details mass spectrometry and infrared spectroscopy data, outlines relevant experimental protocols, and presents a visualization of the carbonic anhydrase inhibition pathway.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 33263-43-3 | [2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [2] |

| Molecular Weight | 192.62 g/mol | [2] |

| Melting Point | 150-155 °C | [1] |

| Boiling Point | 380.4±52.0 °C (Predicted) | [1] |

| Form | Solid | [1] |

| Color | Off-white to light beige powder | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Source |

| GC-MS | NIST Number | 306788 | [2] |

| Molecular Ion (m/z) | 192 | [2] | |

| Major Fragment (m/z) | 112 | [2] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid aromatic sulfonamides, such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's slight solubility in DMSO).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.[5]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample.

-

Thoroughly mix the sample and KBr.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).[5]

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of chlorinated pyridine compounds.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

If necessary, derivatize the sample to increase its volatility and thermal stability. For sulfonamides, methylation is a common derivatization technique.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of semi-polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.

-

Temperature Program: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

-

Signaling Pathway Visualization

This compound is a precursor for the synthesis of carbonic anhydrase inhibitors.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Sulfonamide-based inhibitors, bind to the zinc ion in the active site, preventing the binding of the natural substrates.[7][8]

Caption: Carbonic Anhydrase Cycle and Sulfonamide Inhibition.

References

- 1. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 33263-43-3|this compound|BLD Pharm [bldpharm.com]

- 4. 33263-43-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]

- 7. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from 4-Chloropyridine-3-sulfonamide. While this compound itself is primarily a chemical intermediate, its derivatives, particularly 4-substituted pyridine-3-sulfonamides, have emerged as a significant class of carbonic anhydrase inhibitors. This whitepaper will detail their molecular mechanism, the experimental protocols used to characterize them, and their role in targeting cancer-associated signaling pathways.

Core Mechanism of Action: Inhibition of Carbonic Anhydrases

The primary mechanism of action for 4-substituted pyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).

The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for this inhibitory activity. In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the active site of the carbonic anhydrase.[2][3] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.[3] This direct interaction with the catalytic zinc ion effectively blocks the enzyme's function.

The core inhibitory mechanism can be visualized as a two-step process:

-

Deprotonation: The sulfonamide inhibitor loses a proton to become an anion.

-

Zinc Coordination: The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn²⁺ ion in the enzyme's active site, preventing the binding and conversion of CO₂.

Targeting Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

A significant focus of research on 4-substituted pyridine-3-sulfonamide derivatives has been their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These transmembrane enzymes are highly expressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis.

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of CA IX.[4][5] CA IX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that favors tumor cell survival, proliferation, and invasion.[6] Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to increased intracellular acidity and reduced tumor cell viability.

The inhibition of CA IX and CA XII by these sulfonamide derivatives has been shown to interfere with key signaling pathways involved in cancer metastasis. For instance, CA IX has been implicated in the downregulation of E-cadherin, a protein crucial for cell-cell adhesion.[6][7] Loss of E-cadherin is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. Furthermore, CA IX can associate with matrix metalloproteinases (MMPs), such as MMP14, to enhance their collagen-degrading activity, thereby facilitating tumor cell invasion through the extracellular matrix.[8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of 4-substituted pyridine-3-sulfonamide derivatives is typically quantified by their inhibition constants (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Kᵢ values for various derivatives against different human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide Derivatives [9]

| Compound | R¹ Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 3 | H | >10000 | 453.2 | 243.6 | 134.5 |

| 4 | CH₃ | >10000 | 815.7 | 137.5 | 91.2 |

| 7 | CH₂OH | >10000 | 271.4 | 198.3 | 102.8 |

| 8 | Phenyl | >10000 | 3808.1 | 2502.3 | 1018.4 |

| 12 | 4-Fluorophenyl | >10000 | 6754.2 | 4321.5 | 2109.8 |

Table 2: Inhibitory Activity of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives [10]

| Compound | R Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 15 | H | 169 | 58.5 | 48.6 | 25.4 |

| 16 | 4-Cl-Ph | 254 | 72.4 | 35.7 | 16.8 |

| 17 | 4-F-Ph | 321 | 89.1 | 28.9 | 19.5 |

| 18 | 4-Me-Ph | 453 | 102.6 | 24.3 | 22.1 |

| 19 | 4-MeO-Ph | 567 | 123.7 | 19.5 | 28.4 |

Experimental Protocols

The primary method for determining the inhibitory activity of these compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

Objective: To measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrase and determine the inhibition constants (Kᵢ) of test compounds.

Principle: This assay monitors the change in pH that occurs during the enzymatic hydration of CO₂. A pH indicator is used, and the change in its absorbance is measured over time using a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and from this, the inhibitory potency of a compound can be calculated.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (4-substituted pyridine-3-sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 20 mM HEPES-Tris, pH 7.5

-

pH Indicator: p-Nitrophenol (final concentration ~0.1 mM)

-

Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme-inhibitor mixture).

-

Load the second syringe with the CO₂-saturated water containing the pH indicator.

-

Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer. This initiates the CO₂ hydration reaction.

-

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for the uninhibited and inhibited reactions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.

-

Conclusion

This compound serves as a critical scaffold for the development of potent and selective inhibitors of carbonic anhydrases. Its derivatives, particularly those with 4-substitutions, have demonstrated significant inhibitory activity against various CA isoforms, with a particular emphasis on the tumor-associated CA IX and CA XII. The mechanism of action is well-established, involving the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the enzyme's active site. By targeting CA IX and CA XII, these compounds can disrupt the tumor microenvironment's pH regulation, thereby inhibiting tumor growth, invasion, and metastasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel carbonic anhydrase inhibitors based on the this compound core structure.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Novel Sulfonamides: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to be a prolific source of novel therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5][6] Historically recognized for their antimicrobial properties, contemporary research has unveiled their potential as potent anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4][6][7][8][9] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel sulfonamide compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support ongoing research and development efforts.

Anticancer Activity of Novel Sulfonamide Derivatives

Recent drug discovery endeavors have focused on the development of sulfonamide derivatives as promising anticancer agents.[7][8][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key enzymes involved in tumor progression, and the induction of apoptosis.[8][10][11][12][13]

A notable example is the design of sulfonamides that act as tubulin polymerization inhibitors, effectively binding to the colchicine domain and leading to cell cycle arrest and apoptosis.[10][11] Furthermore, novel sulfonamides have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism, demonstrating a selective antiproliferative effect against cancer cell lines.[14][15] Research has also highlighted the potential of acyl sulfonamide spirodienones as potent inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme implicated in tumor invasion and metastasis.[12]

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various novel sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Chalcone-Sulfonamides | MCF-7 (Breast) | Varies | Tamoxifen | - |

| Acyl Sulfonamide Spirodienones | MDA-MB-231 (Breast) | 0.02 - 0.07 | Vorinostat | >1 |

| Acyl Sulfonamide Spirodienones | A549 (Lung) | 0.005 - 0.05 | - | - |

| Coumarin-Sulfonamides | HT-29 (Colon) | 17.01 | - | - |

| Novel Sulfonamide 2406 | HT-29 (Colon) | 3.6 | - | - |

Data synthesized from multiple sources, including[7][12][13].

Antimicrobial Activity of Novel Sulfonamide Scaffolds

The foundational role of sulfonamides as antibacterial agents is being revitalized through the synthesis of new derivatives to combat the rise of drug-resistant pathogens.[9][16][17] These compounds traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][16] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of folic acid, which is crucial for DNA synthesis and bacterial growth.[18][19]

Modern research has expanded the scope of sulfonamides to include activity against a broader range of microbes, including Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[9][19][20] The development of hybrid compounds, which combine the sulfonamide moiety with other bioactive scaffolds, has proven to be a particularly effective strategy.[16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[17]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Novel Sulfonamide Analogues | Staphylococcus aureus | 1.56 - 256 | Ciprofloxacin | - |

| Novel Sulfonamide Analogues | Escherichia coli | 1.56 - 256 | Ciprofloxacin | - |

| Novel Sulfonamide Analogues | Klebsiella pneumoniae | 1.56 - 256 | Ciprofloxacin | - |

| Novel Sulfonamide Analogues | Pseudomonas aeruginosa | 1.56 - 256 | Ciprofloxacin | - |

Data from a study on new sulfonamide derivatives and their broad-spectrum antibacterial action.[17]

Sulfonamides as Potent Enzyme Inhibitors

A significant area of current research is the exploration of sulfonamides as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a primary target.[21][22][23][24][25] Sulfonamides are highly effective CA inhibitors, binding to the zinc ion in the enzyme's active site and disrupting the reversible hydration of carbon dioxide.[26] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[26]

The discovery that certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors has opened a new avenue for the development of sulfonamide-based anticancer therapies.[25][27] Researchers are actively designing isoform-selective inhibitors to target these tumor-associated enzymes with high precision.[24][26]

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is determined by the inhibition constant (Ki).

| Compound Class | Target CA Isoform | Ki (nM) | Reference Compound | Ki (nM) |

| Pyridine-3-Sulfonamides | hCA IX | 137 | Acetazolamide (AAZ) | - |

| Pyridine-3-Sulfonamides | hCA XII | 91 | Acetazolamide (AAZ) | - |

| Benzenesulfonamides | hCA II | 3.3 | - | - |

| Benzenesulfonamides | hCA I | 725.6 | - | - |

Data compiled from studies on novel sulfonamide-based carbonic anhydrase inhibitors.[24][26]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. The following sections outline the core protocols for assessing the anticancer, antimicrobial, and enzyme inhibitory activities of sulfonamide derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of novel sulfonamide compounds on cancer cell lines.[8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized sulfonamide compounds. A vehicle control (e.g., DMSO) is also included.[8]

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[28]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of novel sulfonamides against various bacterial strains.[17][29]

-

Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.

-

Serial Dilution: The sulfonamide compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[29]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[30]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[30][31][32]

Protocol 3: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of sulfonamide compounds to inhibit the esterase activity of carbonic anhydrase.[22][33]

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), CA enzyme stock solution, substrate stock solution (p-Nitrophenyl acetate - p-NPA), and inhibitor stock solutions.[22]

-

Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compound, and a positive control inhibitor (e.g., Acetazolamide).[22]

-

Enzyme-Inhibitor Pre-incubation: Add assay buffer, inhibitor working solution (or DMSO for control), and the CA working solution to the appropriate wells. Incubate to allow for enzyme-inhibitor binding.[22]

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[22]

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[22]

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). The percent inhibition is calculated relative to the maximum activity control, and the IC50 or Ki value is determined.

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. ajchem-b.com [ajchem-b.com]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. integra-biosciences.com [integra-biosciences.com]

- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. longdom.org [longdom.org]

- 33. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chloropyridine-3-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis begins with the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid, which is subsequently chlorinated and aminated to produce the final product. The protocols described herein are based on established and reliable methods, offering high yields and purity. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its utility is highlighted in the preparation of carbonic anhydrase inhibitors and other therapeutic agents. The synthetic route described involves a two-step process starting from commercially available 4-hydroxypyridine. The initial sulfonation reaction yields 4-hydroxypyridine-3-sulfonic acid, which is then converted to the target compound, this compound, through a chlorination and amination sequence. The purity of this intermediate is crucial for the successful synthesis of downstream active pharmaceutical ingredients (APIs).

Chemical Reaction Pathway